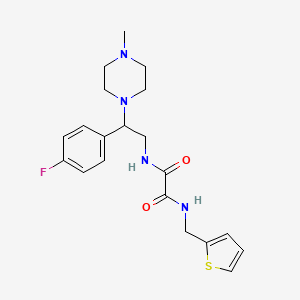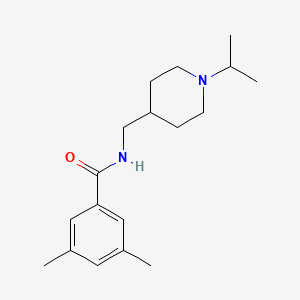![molecular formula C16H18N4O3S B2584275 (1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone CAS No. 1428363-87-4](/img/structure/B2584275.png)
(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Facile Synthesis of Heterocyclic Compounds
Research demonstrates the synthesis of novel heterocyclic compounds involving components similar to the query compound. For instance, studies on the synthesis of thieno[2,3-b]-thiophene derivatives and imidazole derivatives including β-lactam rings indicate the ongoing exploration of new synthetic routes for complex molecules. These synthetic methodologies could potentially be applied to the synthesis of the query compound, contributing to areas like material science, catalysis, and the development of new therapeutic agents (Mabkhot et al., 2010) (Askar et al., 2016).
Organocatalysis and Green Chemistry
Studies on organocatalysis by aprotic imidazolium zwitterions for regioselective ring-opening of aziridines highlight the importance of green chemistry in synthesizing complex molecules. Such research indicates the potential for environmentally friendly synthesis routes that could involve or be applied to the synthesis of compounds like the one , emphasizing sustainability in chemical synthesis (Ghosal et al., 2016).
Antitumor and Antiproliferative Activity
Research on new conjugates as tubulin polymerization inhibitors with significant cytotoxicity against human cancer cell lines demonstrates the potential therapeutic applications of complex heterocyclic compounds. Such studies could relate to the application of the query compound in medical research, particularly in the development of new anticancer drugs (Mullagiri et al., 2018).
Novel Catalysts for Chemical Synthesis
The design and application of novel ionic liquids and heterogeneous catalysts for the synthesis of substituted imidazoles and pyrazoles highlight innovative approaches in catalyst development. Such research indicates the broader application of complex molecules in catalysis and synthetic chemistry, potentially extending to the synthesis and manipulation of compounds similar to the query molecule (Zolfigol et al., 2013) (Moosavi‐Zare et al., 2013).
将来の方向性
特性
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(11-9-18(10-11)24(22,23)12-5-6-12)20-8-7-19-14-4-2-1-3-13(14)17-16(19)20/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKIQSJZNDVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


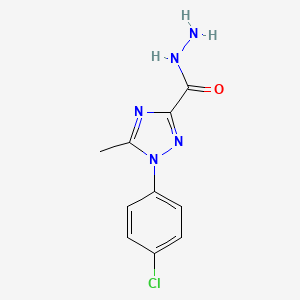
![3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2584197.png)

![9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline](/img/structure/B2584200.png)
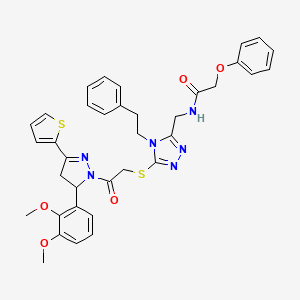
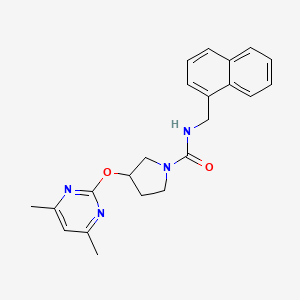
![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)
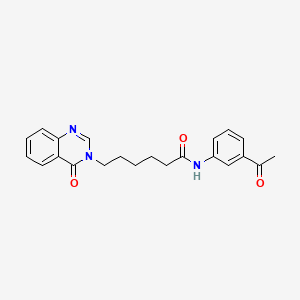
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)
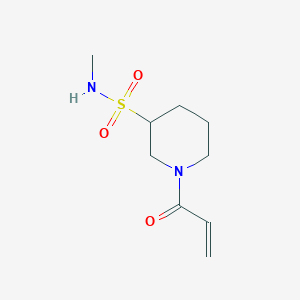
![6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2584213.png)
